
2-(2-(4-Chlorophenoxy)acetamido)-5-phenylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-(4-Chlorophenoxy)acetamido)-5-phenylthiophene-3-carboxamide” is a complex organic compound. It contains several functional groups including a chlorophenoxy group, an acetamido group, a phenyl group, a thiophene ring, and a carboxamide group . These functional groups suggest that this compound may have interesting chemical and biological properties.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the chlorophenoxy group might undergo nucleophilic substitution reactions, while the carboxamide group might participate in condensation reactions .
Aplicaciones Científicas De Investigación
Anti-Inflammatory Drug Development
Inflammation is the body’s natural response to external stressors, but excessive inflammation can lead to diseases such as rheumatoid arthritis, cancer, diabetes, allergies, and infections. Researchers have focused on developing novel anti-inflammatory medications with minimal adverse effects. One approach involves selectively inhibiting both cyclooxygenase (COX) and lipoxygenase (LOX)2-(2-(4-Chlorophenoxy)acetamido)-5-phenylthiophene-3-carboxamide could be a potential candidate for this purpose .
Prostaglandin E2 (PGE2) Inhibition
PGE2 plays a crucial role in inflammation. By targeting PGE2 synthesis, this compound may help manage inflammation-related symptoms such as pain, fever, and edema. Researchers explore its potential as a PGE2 inhibitor .
Structure-Based Drug Design
Computer-aided drug design (CADD) techniques have been employed to create novel LOX inhibitors and COX inhibitors. These approaches leverage computational tools to predict binding affinities, estimate free energies, and optimize drug structures2-(2-(4-Chlorophenoxy)acetamido)-5-phenylthiophene-3-carboxamide could be a valuable candidate for such studies .
Antimicrobial and Anticancer Properties
Efforts have been made to study the pharmacological activities of derivatives of this compound. Researchers investigate its potential as an antimicrobial agent and its ability to combat drug resistance by pathogens and cancer cells .
Crystallographic Analysis
The crystallographic structure of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide has been determined. Such structural insights aid in understanding its interactions with biological targets .
Safety and Hazards
Propiedades
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c20-13-6-8-14(9-7-13)25-11-17(23)22-19-15(18(21)24)10-16(26-19)12-4-2-1-3-5-12/h1-10H,11H2,(H2,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVXVFLCOVSIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Chlorophenoxy)acetamido)-5-phenylthiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


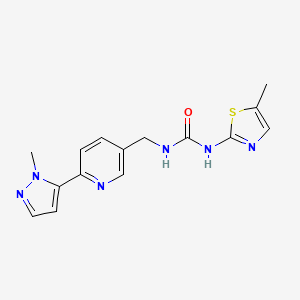
![3-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide](/img/structure/B2505336.png)
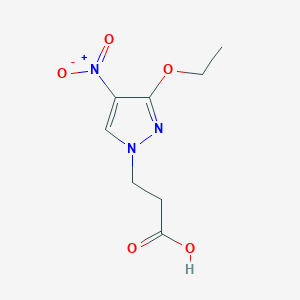
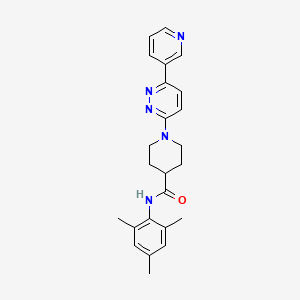
![(6R,7R)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B2505340.png)
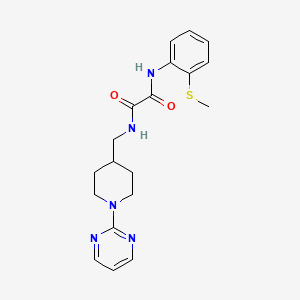
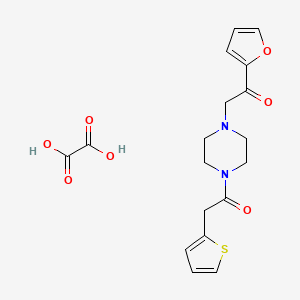


![4-(4-Bromophenyl)sulfanyl-5-methoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine](/img/structure/B2505348.png)


